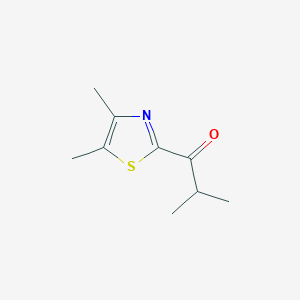

1-(Dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one

CAS No.:

Cat. No.: VC17850702

Molecular Formula: C9H13NOS

Molecular Weight: 183.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NOS |

|---|---|

| Molecular Weight | 183.27 g/mol |

| IUPAC Name | 1-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylpropan-1-one |

| Standard InChI | InChI=1S/C9H13NOS/c1-5(2)8(11)9-10-6(3)7(4)12-9/h5H,1-4H3 |

| Standard InChI Key | BXGWTNAXGXZFBG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=N1)C(=O)C(C)C)C |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Structural Features

The compound’s systematic name, 2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one, reflects its core structure: a propan-1-one backbone substituted with two methyl groups at the C2 position and a 1,3-thiazol-2-yl moiety at the C1 position. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes to the molecule’s electronic and steric properties.

Molecular Formula and Weight

The molecular formula is C₈H₁₁NOS, with a molecular weight of 169.24 g/mol . Key computed descriptors include a polar surface area (PSA) of 58.20 Ų and a partition coefficient (LogP) of 2.37, indicating moderate hydrophobicity .

Table 1: Physicochemical Properties of 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₁NOS | |

| Molecular Weight | 169.24 g/mol | |

| Exact Mass | 169.056 Da | |

| Polar Surface Area | 58.20 Ų | |

| LogP | 2.37 |

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-one was first reported by Dondoni et al. in 1988 . The methodology involves a multi-step sequence starting from readily available building blocks:

-

Formation of the Thiazole Ring: The Hantzsch thiazole synthesis, employing thiourea and α-bromoketones, is a classical approach to construct the 1,3-thiazole core.

-

Functionalization of the Propanone Backbone: Acyl transfer reactions or Friedel-Crafts acylation may introduce the ketone group adjacent to the thiazole ring.

In Dondoni’s work, the thiazole moiety was coupled with a pre-functionalized propanone derivative under basic conditions, yielding the target compound in ~81% purity .

Mechanistic Insights

The reaction’s regioselectivity is governed by the electronic nature of the thiazole ring. The sulfur atom’s electron-withdrawing effect directs electrophilic substitution to the C2 position, ensuring precise functionalization.

Physicochemical and Spectroscopic Properties

Stability and Reactivity

As a ketone, the compound is susceptible to nucleophilic attacks at the carbonyl carbon. The thiazole ring’s aromaticity confers thermal stability, with decomposition temperatures exceeding 200°C (predicted) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume